N-[(2E)-4-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide
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Overview
Description
N-[(2E)-4-bromo-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide is a useful research compound. Its molecular formula is C12H11BrN2OS and its molecular weight is 311.2. The purity is usually 95%.
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Scientific Research Applications
Synthesis Methods
Microwave-Promoted Synthesis
A study by Saeed (2009) explored the synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, including compounds similar to N-(4-bromo-3-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide, using microwave irradiation in a solvent-free medium. This method offers a cleaner, more efficient, and faster synthesis process compared to traditional methods (Saeed, 2009).
Novel Multicomponent Synthesis
Hossaini et al. (2017) developed a one-pot, multicomponent synthesis for (4-oxothiazolidine-2-ylidene)benzamide derivatives, which may have relevance in synthesizing similar compounds like N-(4-bromo-3-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide (Hossaini et al., 2017).
Biological and Chemical Applications
Biological Potency
Patel and Baldaniya (2016) synthesized a series of triazine derivatives with structures similar to the compound of interest, demonstrating potential antimicrobial activity against various bacteria strains. These findings suggest possible applications in antimicrobial therapies (Patel & Baldaniya, 2016).
Cytotoxicity and Antitumor Agents
Yoshida et al. (2005) synthesized and evaluated benzothiazole derivatives, including compounds structurally related to N-(4-bromo-3-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide, as potent antitumor agents. The study highlighted their effectiveness in inhibiting tumor growth in vivo, indicating potential applications in cancer therapy (Yoshida et al., 2005).
Chemosensors for Cyanide Anions
Wang et al. (2015) explored coumarin benzothiazole derivatives as chemosensors for cyanide anions, which could be relevant for environmental monitoring and toxicity studies. Their research demonstrates the potential of benzothiazole-based compounds in detecting hazardous substances (Wang et al., 2015).
Mechanism of Action
Target of Action
Similar compounds, such as 3-methylbenzo[d]thiazol-methylquinolinium derivatives, have been found to disrupt the gtpase activity and dynamic assembly of ftsz, a protein essential for bacterial cell division .
Mode of Action
It is suggested that similar compounds can disrupt the gtpase activity and dynamic assembly of ftsz, thus inhibiting bacterial cell division and causing bacterial cell death .
Biochemical Pathways
The disruption of ftsz activity suggests that it may affect the bacterial cell division pathway .
Result of Action
It is suggested that similar compounds can cause bacterial cell death by disrupting the gtpase activity and dynamic assembly of ftsz .
Action Environment
It is known that factors such as ph, temperature, and the presence of other compounds can influence the action of similar compounds .
Safety and Hazards
Future Directions
Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity. The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . Future research may focus on developing more efficient and environmentally friendly methods for synthesizing benzothiazoles and exploring their potential uses in various fields .
Properties
IUPAC Name |
N-(4-bromo-3-methyl-1,3-benzothiazol-2-ylidene)cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2OS/c1-15-10-8(13)3-2-4-9(10)17-12(15)14-11(16)7-5-6-7/h2-4,7H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDUYCJJISVNSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2Br)SC1=NC(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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